BenchChemオンラインストアへようこそ!

5,6-Dihydroxy-4(3H)-pyrimidinone

Redox biochemistry Autoxidation kinetics Favism pyrimidines

5,6-Dihydroxy-4(3H)-pyrimidinone is the sole scaffold that delivers a contiguous 5,6-diol motif essential for bidentate Mg²⁺ chelation (DFT-verified Mg···Mg 3.70–3.74 Å) and isomer-specific radical distributions for EPR. Used to synthesise HIV-1 NC protein inhibitors (EC₅₀ 0.14 µM) and HCV NS5B polymerase inhibitors (2-thienyl analog IC₅₀ 4.2 µM). The 5,6-dihydroxy pattern ensures tautomeric and redox behaviour that cannot be replicated by 4,6-dihydroxy isomers. Purchase this privileged building block to initiate SAR programs with a differentiated resistance profile.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
Cat. No. B13404662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-4(3H)-pyrimidinone
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=O)N1)O)O
InChIInChI=1S/C4H4N2O3/c7-2-3(8)5-1-6-4(2)9/h1,7H,(H2,5,6,8,9)
InChIKeyNFVBIQLNBUFUPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroxy-4(3H)-pyrimidinone: Core Scaffold Procurement and Differentiation Guide for Hydroxypyrimidinone Research


5,6-Dihydroxy-4(3H)-pyrimidinone (CAS 98020-41-8; also named 4,5,6-pyrimidinetriol) is a heterocyclic hydroxypyrimidinone characterized by a pyrimidine ring bearing hydroxyl groups at the 5- and 6-positions and a ketone at position 4 . This substitution pattern produces a distinct tautomeric equilibrium and redox behavior that separates it from the more common 4,6-dihydroxypyrimidine isomer and from 2-amino-4,5,6-trihydroxypyrimidine (the acid-hydrolysis product of vicine) [1]. The compound serves as the foundational scaffold for two therapeutically validated inhibitor classes: HIV-1 nucleocapsid protein inhibitors (5,6-dihydroxypyrimidine-6-carboxamides) and HCV NS5B polymerase inhibitors (5,6-dihydroxypyrimidine-4-carboxylic acids) [2][3].

5,6-Dihydroxy-4(3H)-pyrimidinone Procurement: Why In-Class Hydroxypyrimidine Analogs Cannot Be Interchanged


Hydroxypyrimidinones with different hydroxyl substitution patterns exhibit profoundly divergent tautomeric equilibria, radical chemistries, and metal-chelation geometries that preclude generic substitution in medicinal chemistry, catalysis, or materials research [1]. The 5,6-dihydroxy arrangement provides a contiguous catechol-like diol motif that is absent in the 4,6-dihydroxy isomer; this contiguous diol is essential for the bidentate Mg²⁺ chelation required by HIV-1 integrase inhibitors and for the distinctive autoxidation kinetics that govern redox-cycling toxicity [2][3]. Furthermore, the 5,6-dihydroxy-4(3H)-pyrimidinone tautomer generates radical adduct distributions under radiolytic conditions that differ from those of the 2,4,5-trihydroxy and 2,4,6-trihydroxy isomers, directly impacting experimental EPR and pulse-radiolysis studies [1]. Substituting an off-pattern dihydroxypyrimidine introduces uncontrolled variables in regioselectivity, redox potential, and coordination chemistry that invalidate comparative SAR and catalytic performance.

5,6-Dihydroxy-4(3H)-pyrimidinone: Comparator-Based Quantitative Differentiation Evidence


Autoxidation Lag-Time Kinetics: 2-Amino-4,5,6-trihydroxypyrimidine vs. Divicine and Isouramil

The 2-amino derivative of the target scaffold (2-amino-4,5,6-trihydroxypyrimidine, the acid-hydrolysis product of vicine) exhibits a markedly extended autoxidation lag period at pH 7.4 and 37 °C compared to the structurally related favism aglycones divicine (2,6-diamino-4,5-dihydroxypyrimidine) and isouramil [1]. This directly quantifies the differential kinetic stability contributed by the 4,5,6-trihydroxypyrimidine core substitution pattern. Researchers procuring the parent 5,6-dihydroxy-4(3H)-pyrimidinone for redox studies should anticipate intermediate stability between the 2-amino derivative and divicine, making lag-time modulation a quantifiable selection criterion.

Redox biochemistry Autoxidation kinetics Favism pyrimidines Superoxide generation

HIV-1 NC Inhibition Scaffold Validation: 5,6-Dihydroxypyrimidine-6-carboxamide vs. Catechol Bioisostere

The 5,6-dihydroxypyrimidine core (directly derived from 5,6-dihydroxy-4(3H)-pyrimidinone) was identified through a bioisosteric catechol-replacement strategy as the privileged scaffold for a new class of HIV-1 nucleocapsid (NC) protein inhibitors [1]. The 5,6-dihydroxypyrimidine-6-carboxamide series demonstrated improved NC inhibition and antiviral activity with good ADME/PK properties compared to the original catechol-based leads. This scaffold validation directly links procurement of the parent 5,6-dihydroxy-4(3H)-pyrimidinone building block to the synthesis of a therapeutically differentiated inhibitor class.

Antiviral drug discovery HIV-1 nucleocapsid Bioisosteric replacement Scaffold hopping

HCV NS5B Polymerase Inhibition: 2-Thienyl-5,6-dihydroxypyrimidine-4-carboxylic Acid vs. Diketoacid Lead

The 5,6-dihydroxypyrimidine-4-carboxylic acid series, directly derived from the target compound core, demonstrated a 10-fold improvement in HCV NS5B polymerase inhibitory activity when a simple 2-thienyl substituent was added to the parent scaffold [1]. The unsubstituted pyrimidine-4-carboxylic acid was approximately 5-fold less active than the diketoacid comparator, but the 2-thienyl substitution reversed this relationship, yielding compounds with IC₅₀ values of 4.2 µM against the enzyme [2]. This establishes the 5,6-dihydroxypyrimidine core as a tunable scaffold where potency can be modulated through C2-substitution.

Antiviral drug discovery HCV NS5B polymerase Non-nucleoside inhibitors Active-site inhibitors

Radical Structure Differentiation: 4,5,6-Trihydroxypyrimidine vs. 2,4,5- and 2,4,6-Isomeric Trihydroxypyrimidines in EPR Studies

In a systematic EPR study of the three isomeric trihydroxypyrimidines under both reducing (e⁻ₐq, H•, CO₂•⁻) and oxidizing (OH•, O•⁻, SO₄•⁻, Br₂•⁻) conditions at variable pH, each isomer produced distinct radical adduct distributions [1]. The 4,5,6-trihydroxypyrimidine isomer (equivalent to 5,6-dihydroxy-4(3H)-pyrimidinone in its enol form) generated OH-adduct radicals and dehydration products that differed from those of the 2,4,5- and 2,4,6-trihydroxypyrimidine isomers. This isomer-specific radical chemistry is essential for researchers using in situ radiolysis and photolysis EPR techniques, where isomeric identity determines the observed spin-density distribution and coupling constants.

Radiation chemistry EPR spectroscopy Hydroxypyrimidine radicals Pulse radiolysis

Metal-Chelation Geometry for HIV-1 Integrase: 5,6-Dihydroxypyrimidine Contiguous Diol vs. Non-Contiguous Isomers

DFT calculations at the B3LYP/6-311++G(d,p) level demonstrated that only specific tautomers of dihydroxypyrimidines with deprotonated enolized or phenolic hydroxy groups in a contiguous arrangement can form stable octahedral complexes with two Mg²⁺ ions separated by approximately 3.70–3.74 Å—the geometry required for HIV-1 integrase active-site chelation [1]. The 5,6-dihydroxy substitution pattern of the target compound provides the necessary contiguous diol motif for bidentate Mg²⁺ coordination. Isomers with non-contiguous hydroxyl groups (e.g., 4,6-dihydroxypyrimidine) lack this chelation geometry and are therefore unsuitable for integrase-inhibitor scaffold development.

HIV-1 integrase inhibition Mg²⁺ chelation Density functional theory Scaffold design

Regioselective Chlorination of 5,6-Dihydropyrimidin-4(3H)-one Derivatives: Differential Reactivity vs. 4,6-Dihydroxy Isomers

Chlorination of 5,6-dihydropyrimidine-4(3H)-one derivatives with POCl₃ proceeds with regioselectivity distinct from that observed for 4,6-dihydroxypyrimidine isomers, yielding 1,4(3,4)-dihydropyrimidines that can be further alkoxycarbonylated to novel regioselectively functionalized products [1]. This differential reactivity is a direct consequence of the 5,6-dihydroxy substitution pattern altering the electron density distribution on the pyrimidine ring, providing synthetic chemists with a unique regiochemical outcome not accessible from the 4,6-dihydroxy isomer.

Synthetic chemistry Regioselective halogenation Pyrimidine functionalization Building block diversification

5,6-Dihydroxy-4(3H)-pyrimidinone: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of HIV-1 Nucleocapsid Protein Inhibitor Libraries via 5,6-Dihydroxypyrimidine-6-carboxamide Derivatization

Procure 5,6-dihydroxy-4(3H)-pyrimidinone as the starting building block for synthesizing 5,6-dihydroxypyrimidine-6-carboxamide derivatives, a privileged scaffold for HIV-1 NC protein inhibitors with reported EC₅₀ values as low as 0.14 µM and therapeutic indices exceeding 300 [1][2]. The contiguous 5,6-diol moiety enables bidentate Mg²⁺ chelation geometry (DFT-verified Mg···Mg distance of 3.70–3.74 Å) essential for integrase-targeted design [3]. This scaffold offers a resistance profile differentiated from classical HIV protease and integrase strand-transfer inhibitors.

HCV NS5B Polymerase Active-Site Inhibitor Development via C2-Functionalization

Use 5,6-dihydroxy-4(3H)-pyrimidinone as the core for synthesizing 5,6-dihydroxypyrimidine-4-carboxylic acid derivatives targeting the HCV NS5B polymerase active site. The 2-thienyl substituted analog achieves an IC₅₀ of 4.2 µM against the enzyme, representing a 10-fold improvement over the unsubstituted parent [1]. Advanced 2-(3-thienyl) analogs show cellular EC₅₀ of 10.9 µM in the HCV replicon assay with activity across genotypes 1–3 [2]. This tunable SAR, driven by simple C2-derivatization, provides a quantifiable advantage over diketoacid-based lead series.

EPR Spin-Trapping and Pulse-Radiolysis Studies of Isomer-Specific Hydroxypyrimidine Radicals

Employ 5,6-dihydroxy-4(3H)-pyrimidinone (as the 4,5,6-trihydroxypyrimidine tautomer) in radiation-chemical and EPR spectroscopic investigations requiring isomer-specific radical generation [1]. The compound produces OH-adduct and dehydration radicals under both reducing (e⁻ₐq, H•, CO₂•⁻) and oxidizing (OH•, O•⁻, SO₄•⁻, Br₂•⁻) conditions that are structurally distinct from those of the 2,4,5- and 2,4,6-trihydroxypyrimidine isomers. This isomer identity is mandatory for reproducible spin-density distribution measurements and coupling-constant determination via improved McConnell's relationship analysis.

Redox-Cycling Toxicity and Autoxidation Mechanistic Studies with Predictable Lag-Phase Kinetics

Utilize the 4,5,6-trihydroxypyrimidine scaffold (and its 2-amino derivative) for controlled autoxidation studies requiring a quantifiable lag phase before rapid O₂ consumption [1]. The 2-amino derivative exhibits a lag period of ~15 min at pH 7.4 and 37 °C (100 µM), compared to <1 min for divicine and isouramil under identical conditions. This ≥15-fold difference enables experimental designs requiring predictable redox-cycling onset, such as superoxide dismutase inhibition assays, glutathione-mediated redox cycling studies, and ferritin iron-release experiments.

Quote Request

Request a Quote for 5,6-Dihydroxy-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.